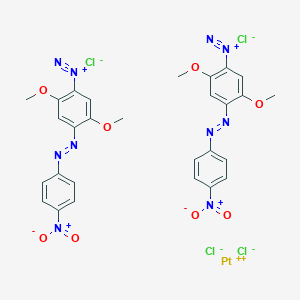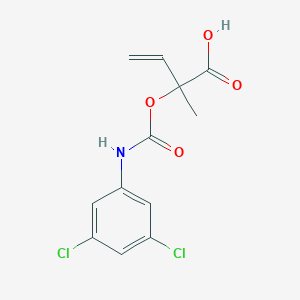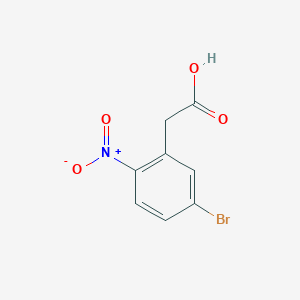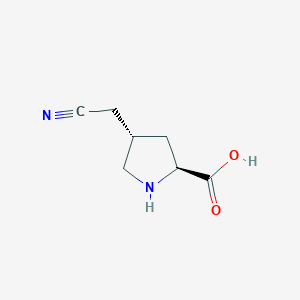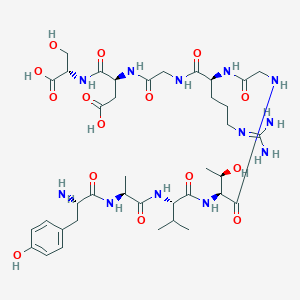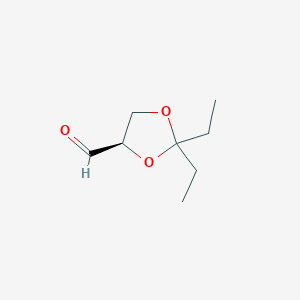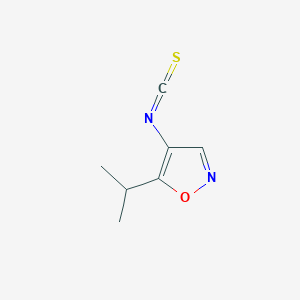
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a member of the oxazole family of heterocyclic compounds and contains an isothiocyanate functional group. This compound has shown promising results in various scientific research applications, including in the fields of medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. It is a crucial process for maintaining the balance between cell proliferation and cell death. Inducing apoptosis in cancer cells is a promising approach for the development of new anticancer agents.
Biochemische Und Physiologische Effekte
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of various enzymes and proteins, including proteasomes, histone deacetylases, and DNA methyltransferases. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole in lab experiments include its unique properties, its ability to induce apoptosis in cancer cells, and its versatility as a reagent for the synthesis of other compounds. However, there are also limitations to its use in lab experiments. These include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the research on 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole. Some possible future directions include:
1. Further studies on the mechanism of action of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its potential use as an anticancer agent.
2. Development of new synthetic methods for the preparation of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its analogs.
3. Investigation of the potential use of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole as a reagent for the synthesis of other compounds.
4. Studies on the potential toxicity of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole and its effects on human health.
5. Development of new formulations and delivery systems for 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole for use in medical applications.
Synthesemethoden
The synthesis of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole involves the reaction of 2-amino-2-propanol with carbon disulfide to form the corresponding dithiocarbamate salt. This salt is then treated with methanesulfonyl chloride to form the corresponding mesylate salt. The mesylate salt is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. Finally, the oxalyl chloride derivative is treated with 2-amino-5-propan-2-yl-1,3-oxazole to form 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-Isothiocyanato-5-propan-2-yl-1,2-oxazole have made it a popular compound for scientific research. It has been used in various scientific research applications, including in the fields of medicine, biology, and chemistry. In medicine, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it has been used to study the mechanism of action of various enzymes and proteins. In chemistry, it has been used as a reagent for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
122686-03-7 |
|---|---|
Produktname |
4-Isothiocyanato-5-propan-2-yl-1,2-oxazole |
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
4-isothiocyanato-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2OS/c1-5(2)7-6(8-4-11)3-9-10-7/h3,5H,1-2H3 |
InChI-Schlüssel |
CPIQZNUODBYMGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NO1)N=C=S |
Kanonische SMILES |
CC(C)C1=C(C=NO1)N=C=S |
Synonyme |
Isoxazole, 4-isothiocyanato-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
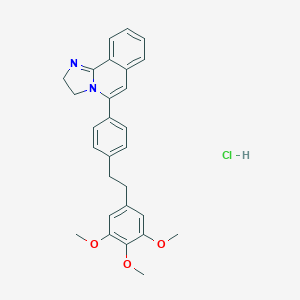
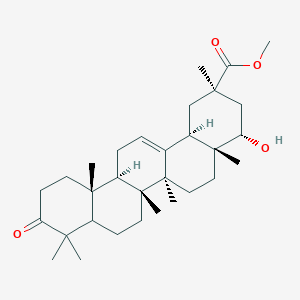
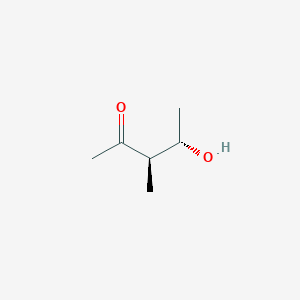

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
